2-Chloro-3-oxoadipate
Descripción
Contextualization within Microbial Metabolism of Halogenated Compounds
2-Chloro-3-oxoadipate is a key intermediate in the microbial degradation of certain chlorinated aromatic compounds. nih.gov These halogenated compounds are often environmental pollutants, and their breakdown by microorganisms is a crucial process for environmental remediation. nih.govjst.go.jp Bacteria, in particular, have evolved specialized metabolic pathways to utilize these compounds as a source of carbon and energy. epa.gov
The degradation of chloroaromatic compounds by bacteria typically involves a series of enzymatic reactions. A critical step in this process is the cleavage of the carbon-halogen bond. nih.gov This can occur either before or after the aromatic ring is opened. In many aerobic degradation pathways, chloroaromatic compounds are first converted to chlorocatechols. epa.govnih.govasm.org These chlorocatechols are central intermediates that are then funneled into specific catabolic pathways. nih.govasm.org
One such pathway is the modified ortho-cleavage pathway. nih.gov In this pathway, the aromatic ring of a chlorocatechol is cleaved, leading to the formation of chlorinated aliphatic intermediates. nih.gov this compound emerges as a metabolite in the degradation of some chloroaromatic compounds, such as certain isomers of chlorobenzene (B131634). asm.org The pathway continues with the further breakdown of these intermediates, eventually leading to compounds that can enter the central metabolic cycles of the bacterium, such as the Krebs cycle. asm.org
The ability of microorganisms to degrade halogenated compounds is not uniformly distributed and can depend on various factors, including the specific strain of microorganism and the environmental conditions. Some bacteria may require a period of adaptation before they can efficiently break down a particular compound. epa.gov Furthermore, the complete mineralization of a complex chlorinated compound may require the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. epa.gov
Historical Perspectives on Aromatic Compound Degradation Pathways
The study of how microorganisms break down aromatic compounds has a history spanning over a century. rsc.org Initial research was driven by a desire to understand the fundamental role of microbes in the global carbon cycle. rsc.org By the mid-20th century, the basic principles of aerobic aromatic degradation were largely established. rsc.org This foundational work elucidated that diverse aromatic compounds are funneled into a limited number of central intermediates, which are then processed by a few key pathways. rsc.orgnih.gov
Pioneering work in the 1940s and subsequent decades led to the characterization of the "lower pathways" of aromatic catabolism, which begin with the cleavage of the aromatic ring. rsc.orgnih.gov The two primary ring-fission strategies identified were the ortho-cleavage (or β-ketoadipate) pathway and the meta-cleavage pathway. annualreviews.orgunesp.br The ortho-cleavage pathway, which is relevant to the formation of this compound precursors, involves the cleavage of the bond between two adjacent hydroxyl groups on the aromatic ring. unesp.br
With the rise of industrialization, the focus of research expanded to include the bioremediation of synthetic aromatic pollutants, such as halogenated compounds. rsc.orgutc.edu This led to the discovery of "modified" ortho-cleavage pathways, which are specifically adapted for the degradation of chlorinated catechols. nih.govannualreviews.org These pathways often feature enzymes with altered substrate specificities compared to their counterparts in the classical ortho-cleavage pathway. nih.govannualreviews.org The genes for these modified pathways are frequently located on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. annualreviews.org
The development of molecular biology techniques has further revolutionized the field, allowing for the detailed characterization of the genes and enzymes involved in these degradation pathways. nih.govnih.gov This has provided a deeper understanding of the evolution of these pathways and has opened up new possibilities for metabolic engineering and synthetic biology applications, such as the conversion of lignin-derived aromatic compounds into valuable chemicals. rsc.orgnih.gov
Structural Characterization and Nomenclature in Academic Research
This compound is an organic compound with the chemical formula C₆H₇ClO₅. nih.gov Its structure consists of a six-carbon adipic acid backbone, substituted with a chloro group at the second carbon and an oxo group at the third carbon. nih.gov This structure defines it as an oxo dicarboxylic acid and an organochlorine compound. nih.gov
In academic and research contexts, the compound is identified by several names and identifiers to ensure clarity and precision.
Key Identifiers for this compound:
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | 2-chloro-3-oxohexanedioic acid nih.gov |
| Synonyms | 2-chloro-3-oxoadipic acid, 2-chloro-3-keto-adipate nih.govethz.ch |
| Molecular Formula | C₆H₇ClO₅ nih.gov |
| Molecular Weight | 194.57 g/mol nih.gov |
| InChI | InChI=1S/C6H7ClO5/c7-5(6(11)12)3(8)1-2-4(9)10/h5H,1-2H2,(H,9,10)(H,11,12) nih.gov |
| InChIKey | YJYHEBUTQYISNJ-UHFFFAOYSA-N nih.gov |
| SMILES | C(CC(=O)O)C(=O)C(C(=O)O)Cl nih.gov |
| PubChem CID | 443963 nih.gov |
| ChEBI ID | CHEBI:19500 nih.gov |
The systematic IUPAC name, 2-chloro-3-oxohexanedioic acid, provides a clear and unambiguous description of the molecule's structure. nih.gov However, the more commonly used name in biochemical literature is this compound, which refers to the conjugate base form that predominates at physiological pH. nih.gov The use of unique identifiers like the CAS Registry Number, PubChem CID, and InChIKey is essential for database searches and for distinguishing the compound from other isomers or related molecules. nih.gov For instance, the KEGG (Kyoto Encyclopedia of Genes and Genomes) database assigns it the identifier C12836, linking it to specific metabolic pathways, such as the chlorocyclohexane (B146310) and chlorobenzene degradation pathway. kegg.jp
Research on the degradation of chlorinated aromatic compounds sometimes involves the synthesis and characterization of intermediates like this compound, although their instability can make them difficult to isolate and study directly. asm.org
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C6H5ClO5-2 |
|---|---|
Peso molecular |
192.55 g/mol |
Nombre IUPAC |
2-chloro-3-oxohexanedioate |
InChI |
InChI=1S/C6H7ClO5/c7-5(6(11)12)3(8)1-2-4(9)10/h5H,1-2H2,(H,9,10)(H,11,12)/p-2 |
Clave InChI |
YJYHEBUTQYISNJ-UHFFFAOYSA-L |
SMILES canónico |
C(CC(=O)[O-])C(=O)C(C(=O)[O-])Cl |
Origen del producto |
United States |
Biological Formation and Metabolic Precursors
The biosynthesis of 2-chloro-3-oxoadipate is intrinsically linked to the degradation of chloroaromatic compounds, which are prevalent environmental contaminants originating from industrial activities and the use of pesticides and herbicides. Microorganisms have evolved specialized enzymatic pathways to break down these complex molecules.
Biosynthetic Pathways from Chloroaromatic Substrates
The journey from complex chloroaromatic compounds to this compound begins with the initial transformation of these substrates into central intermediates, most notably chlorocatechols. acs.orgresearchgate.netnih.gov These chlorocatechols are then funneled into a modified ortho-cleavage pathway, a variation of the 3-oxoadipate (B1233008) pathway, which is a common route for the breakdown of aromatic compounds. researchgate.netresearcher.lifenih.gov
A critical step in the degradation pathway is the ortho-cleavage of the aromatic ring of chlorocatechols, a reaction catalyzed by chlorocatechol 1,2-dioxygenases. researchgate.netnih.gov This enzymatic ring fission results in the formation of chloromuconates. For instance, the degradation of 1,2,4-trichlorobenzene (B33124) and 1,2,4,5-tetrachlorobenzene (B31791) by certain Pseudomonas strains proceeds through the formation of 3,4,6-trichlorocatechol (B154911). nih.gov The subsequent ortho-cleavage of 3,4,6-trichlorocatechol yields 2,3,5-trichloromuconate, which is then further metabolized in a pathway that includes this compound as a key intermediate. nih.gov Similarly, the degradation of other chloroaromatics can lead to the formation of various chlorocatechols, which are then processed through related pathways. d-nb.infonih.gov
Role of Chloromuconate Cycloisomerases and Dienelactone Hydrolases
Following the formation of chloromuconates, a series of enzymatic reactions catalyzed by chloromuconate cycloisomerases and dienelactone hydrolases takes place. Chloromuconate cycloisomerases catalyze the conversion of chloromuconates into dienelactones. nih.govresearchgate.netresearchgate.net These enzymes exhibit specificity for different substituted muconates. For example, some chloromuconate cycloisomerases can convert 2-chloro-cis,cis-muconate (B1241311) to trans-dienelactone. nih.govnih.gov
Dienelactone hydrolases then act on these dienelactone intermediates, catalyzing their hydrolysis to form maleylacetates. nih.govnih.gov For example, dienelactone hydrolase converts cis-dienelactone (B1242186) to maleylacetate (B1240894). nih.gov The type and specificity of the dienelactone hydrolase can vary between different bacterial strains. nih.gov
Transformation from Enelactones and Dienelactones
Enzymatic methods provide a specific means of generating substituted 3-oxoadipates. For instance, the hydrolysis of cis-dienelactone by dienelactone hydrolase, followed by the action of maleylacetate reductase, can yield 3-oxoadipate. researchgate.net A similar two-step enzymatic conversion can be applied to substituted dienelactones to produce the corresponding substituted 3-oxoadipates. researchgate.net Specifically, this compound can be formed from 5-chlorodienelactone through the sequential action of dienelactone hydrolase and a maleylacetate reductase. researchgate.net
Chemical hydrolysis offers an alternative method for the in situ preparation of this compound. Careful, base-catalyzed hydrolysis of precursor molecules can yield the desired product. For example, the ring-opening of 5-chloro-enelactone using sodium bicarbonate (NaHCO3) can be used to generate this compound. researchgate.net Similarly, alkaline hydrolysis of the corresponding dienelactone, such as with sodium hydroxide (B78521) (NaOH) or NaHCO3, followed by a reductase-catalyzed reaction, is another viable method for its preparation. researchgate.net
Enzymatic Hydrolysis Mechanisms
Intermediacy in Xenobiotic Degradation Pathways
This compound is a recognized intermediate in the microbial degradation of highly chlorinated xenobiotic compounds. nih.govresearchgate.net Its presence is particularly noted in the catabolism of chloroaromatics that are processed through the modified ortho-cleavage pathway. nih.gov The degradation of compounds like 1,2,4-trichlorobenzene and 1,2,4,5-tetrachlorobenzene converges on the formation of 3,4,6-trichlorocatechol, which is then channeled into a degradation sequence where this compound is a key metabolite. nih.gov The formation of this compound from these precursors highlights the metabolic versatility of microorganisms in breaking down complex and persistent environmental pollutants. The subsequent metabolism of this compound eventually leads to intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, thus completing the mineralization of the original xenobiotic compound. researchgate.net
| Enzyme | Substrate(s) | Product(s) | Organism Example |
| Chlorocatechol 1,2-dioxygenase | Chlorocatechols (e.g., 3,4,6-trichlorocatechol) | Chloromuconates (e.g., 2,3,5-trichloromuconate) | Pseudomonas sp. nih.gov |
| Chloromuconate Cycloisomerase | Chloromuconates (e.g., 2-chloro-cis,cis-muconate) | Dienelactones (e.g., trans-dienelactone) | Pseudomonas sp. nih.gov |
| Dienelactone Hydrolase | Dienelactones (e.g., cis-dienelactone) | Maleylacetates | Pseudomonas sp. B13 nih.gov |
| Maleylacetate Reductase | 2-Chloromaleylacetate (B1243639), Maleylacetate | 3-Oxoadipate | Pseudomonas sp. strain B13 d-nb.info |
The primary route for the biological synthesis of this compound is through the enzymatic modification of precursors generated from the breakdown of chlorinated aromatic compounds.
Integration within the Modified ortho-Cleavage Pathway
The formation of this compound is a key step in the modified ortho-cleavage pathway , a catabolic route employed by various soil bacteria to degrade chlorocatechols. nih.gov These chlorocatechols are themselves breakdown products of a wide range of pollutants, including chlorobenzenes, chlorophenols, and the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). researchgate.netnih.gov
The immediate precursor to this compound in this pathway is 2-chloromaleylacetate . nih.govnih.govebi.ac.uk The conversion is catalyzed by the enzyme maleylacetate reductase (EC 1.3.1.32), also known as chloromaleylacetate reductase. nih.govuniprot.org This enzyme facilitates a two-step process. First, it catalyzes the reductive dehalogenation of 2-chloromaleylacetate to produce maleylacetate. Subsequently, the same enzyme reduces maleylacetate to yield 3-oxoadipate . nih.govnih.gov While 3-oxoadipate is the ultimate product, this compound is a key intermediate in this transformation. asm.orgethz.ch
The reaction catalyzed by maleylacetate reductase is NADH-dependent and plays a pivotal role in channeling the carbon skeletons of chlorinated aromatics into central metabolism. nih.govuniprot.org
Convergence with the 3-Oxoadipate Pathway
The production of 3-oxoadipate from 2-chloromaleylacetate marks the convergence of the modified ortho-cleavage pathway with the well-established 3-oxoadipate pathway . nih.govnih.gov The 3-oxoadipate pathway is a central metabolic route for the degradation of non-chlorinated aromatic compounds like benzoate (B1203000) and catechol. nih.gov
Once formed, 3-oxoadipate is further metabolized through the later steps of the 3-oxoadipate pathway. This involves its conversion to 3-oxoadipyl-CoA by the enzyme 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6). nih.govnih.gov Subsequently, 3-oxoadipyl-CoA thiolase (EC 2.3.1.174) cleaves 3-oxoadipyl-CoA into two key metabolites: acetyl-CoA and succinyl-CoA . nih.govnih.govresearchgate.net These molecules can then readily enter the tricarboxylic acid (TCA) cycle, allowing the organism to derive energy and building blocks from the original pollutant.
It is important to note that the efficiency of this convergence can vary between different bacterial species. For instance, studies on Pseudomonas sp. strain B13 have indicated that its 3-oxoadipate:succinyl-CoA transferase is unable to convert this compound directly. asm.orgnih.govnih.gov This suggests that in some organisms, this compound may represent a metabolic bottleneck, potentially requiring additional enzymatic modifications before it can be fully integrated into the 3-oxoadipate pathway.
Enzymatic Interactions and Biotransformations
Substrate Specificity of 3-Oxoadipate (B1233008) Pathway Enzymes
The enzymes of the 3-oxoadipate pathway are responsible for converting various aromatic compounds into central metabolic intermediates. The introduction of a chlorine atom, as in 2-Chloro-3-oxoadipate, significantly affects the specificity and efficiency of these enzymes.
Interaction with 3-Oxoadipate:Succinyl-CoA Transferase
3-Oxoadipate:succinyl-CoA transferase is a key enzyme that catalyzes the conversion of 3-oxoadipate to 3-oxoadipyl-CoA. asm.org Its interaction with this compound has been a subject of detailed study.
Kinetic studies on 3-oxoadipate:succinyl-CoA transferase from Pseudomonas sp. strain B13 have determined the Michaelis-Menten constants (Km) for its natural substrates. The Km value for 3-oxoadipate is 0.4 mM, and for succinyl-CoA, it is 0.2 mM. nih.govnih.gov These values indicate the enzyme's affinity for its substrates.
Despite the structural similarity to 3-oxoadipate, this compound is not a substrate for the 3-oxoadipate:succinyl-CoA transferase from Pseudomonas sp. strain B13. nih.govnih.gov When tested, no formation of the corresponding CoA-ester was observed, indicating that the enzyme fails to convert this compound. nih.govresearchgate.net This lack of conversion is also observed with 2-methyl-3-oxoadipate (B1263234). nih.govnih.gov In contrast, other substituted analogs like 4-methyl-3-oxoadipate, 2-oxoadipate, and 3-oxoglutarate show some, albeit poor, substrate activity. nih.govnih.gov
| Substrate | Conversion by 3-Oxoadipate:Succinyl-CoA Transferase | Reference |
|---|---|---|
| This compound | No | nih.gov, nih.gov |
| 2-Methyl-3-oxoadipate | No | nih.gov, nih.gov |
| 4-Methyl-3-oxoadipate | Poor | nih.gov, nih.gov |
| 2-Oxoadipate | Poor | nih.gov, nih.gov |
| 3-Oxoglutarate | Poor | nih.gov, nih.gov |
Interestingly, this compound acts as an uncompetitive inhibitor of 3-oxoadipate:succinyl-CoA transferase. nih.gov Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, not the free enzyme. wikipedia.orgencyclopedia.pub This type of inhibition is characterized by a decrease in both Vmax and Km. wikipedia.org The observation of uncompetitive inhibition suggests that this compound does not bind to the active site of the free enzyme but rather to the enzyme-succinyl-CoA complex. nih.gov This mode of inhibition implies that the presence of the substrate is necessary for the inhibitor to bind.
Non-conversion or Poor Substrate Behavior
Relationship with 3-Oxoadipyl-CoA Thiolase
3-Oxoadipyl-CoA thiolase is the subsequent enzyme in the pathway, catalyzing the cleavage of 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA. researchgate.net In experiments with crude extracts of Pseudomonas sp. strain B13, which contain both the transferase and the thiolase, the addition of this compound did not lead to the formation of any new CoA-esters or chloroacetyl-CoA. nih.gov This further confirms that this compound is not converted by the initial transferase enzyme, and therefore cannot be acted upon by the thiolase. nih.gov The genes encoding both subunits of 3-oxoadipate:succinyl-CoA transferase (catI and catJ) and 3-oxoadipyl-CoA thiolase (catF) have been identified and are often clustered together in bacteria. asm.org
Reactions Catalyzed by Maleylacetate (B1240894) Reductase in Formation
This compound can be formed as an intermediate in the degradation of certain chlorinated aromatic compounds. Maleylacetate reductase plays a crucial role in this process. This enzyme catalyzes the reduction of maleylacetate and its chlorinated derivatives. nih.govnih.govasm.org Specifically, maleylacetate reductase can convert 2-chloromaleylacetate (B1243639) to 3-oxoadipate. nih.govebi.ac.uk The reaction proceeds through a reductive dehalogenation of 2-chloromaleylacetate to maleylacetate, which is then further reduced to 3-oxoadipate. nih.govebi.ac.uk This two-step reaction catalyzed by a single enzyme effectively channels intermediates from chlorocatechol degradation into the 3-oxoadipate pathway. nih.govasm.org
| Substrate | Km (µM) | kcat (min-1) | Reference |
|---|---|---|---|
| Maleylacetate | 31 | 8,785 | nih.gov, asm.org |
| 2-Chloromaleylacetate | 31 | 7,280 | nih.gov, asm.org |
Comparative Enzymology with Analogous Compounds
The enzymatic processing of this compound is highly specific, and its metabolic fate is best understood by comparing it to structurally similar compounds. Key differences in enzyme-substrate interactions highlight the metabolic hurdles posed by the chlorine substituent.
Differentiation from 2-Methyl-3-oxoadipate Metabolism
The metabolism of this compound and its methylated analog, 2-methyl-3-oxoadipate, shows notable distinctions, particularly in their interaction with key enzymes of the 3-oxoadipate pathway. A crucial enzyme, 3-oxoadipate:succinyl-CoA transferase, which channels 3-oxoadipate into the tricarboxylic acid (TCA) cycle, is unable to process either this compound or 2-methyl-3-oxoadipate in certain bacteria like Pseudomonas sp. strain B13. nih.govnih.govresearchgate.net This shared inability to act as a substrate for this specific transferase marks a significant point of divergence from the metabolism of the parent compound, 3-oxoadipate.
While both substituted compounds are recalcitrant to this particular enzyme, their broader metabolic pathways differ. The degradation of some methylaromatics proceeds through a modified 3-oxoadipate pathway, but the presence of a chlorine atom on the adipate (B1204190) backbone presents a distinct challenge, often leading to pathway bottlenecks.
Contrasts with 4-Methyl-3-oxoadipate Conversion
In contrast to the 2-substituted analogs, 4-methyl-3-oxoadipate demonstrates a different enzymatic profile. The same 3-oxoadipate:succinyl-CoA transferase from Pseudomonas sp. strain B13 that fails to convert this compound and 2-methyl-3-oxoadipate shows some activity towards 4-methyl-3-oxoadipate. nih.govnih.govresearchgate.net This indicates that the position of the substituent group is critical for substrate recognition and catalysis by the enzyme.
Furthermore, in organisms such as Pseudomonas reinekei MT1, a specialized modified 3-oxoadipate pathway exists for the degradation of methylaromatics, where 4-methyl-3-oxoadipate is a key intermediate. nih.gov The mml gene cluster in this organism encodes enzymes that specifically handle 4-methylated compounds, including a putative 4-methyl-3-oxoadipyl-CoA transferase and a thiolase to break it down further. nih.gov The existence of such specialized pathways for 4-methyl-3-oxoadipate contrasts sharply with the often-inhibitory role of this compound in standard metabolic sequences.
Interactions with Unsubstituted 3-Oxoadipate
The interaction between this compound and the metabolism of unsubstituted 3-oxoadipate is primarily inhibitory. Research on 3-oxoadipate:succinyl-CoA transferase from Pseudomonas sp. strain B13 revealed that this compound acts as an uncompetitive inhibitor of the reaction that converts 3-oxoadipate. nih.gov This type of inhibition suggests that the inhibitor binds to the enzyme-substrate complex, preventing the catalytic conversion of 3-oxoadipate to 3-oxoadipyl-CoA and effectively stalling the pathway. nih.gov The degradation of 3-oxoadipate is a central metabolic route, and its inhibition by the chlorinated analog highlights the disruptive potential of xenobiotic compounds on core cellular processes.
Table 1: Comparative Substrate Specificity of 3-Oxoadipate:Succinyl-CoA Transferase from Pseudomonas sp. strain B13
| Substrate | Enzyme Activity | Type of Interaction | Reference |
|---|---|---|---|
| 3-Oxoadipate | Substrate | Catalytic conversion | nih.govnih.gov |
| This compound | No Conversion | Uncompetitive inhibitor | nih.govnih.gov |
| 2-Methyl-3-oxoadipate | No Conversion | Not a substrate | nih.govnih.gov |
| 4-Methyl-3-oxoadipate | Some Activity | Poor substrate | nih.govnih.gov |
Genetic Basis of Enzymatic Activity
The degradation of chloroaromatic compounds, which leads to the formation of intermediates like this compound, is orchestrated by specific sets of genes. These genes encode the necessary enzymes and are typically organized into clusters, with their expression being tightly controlled.
Gene Clusters Encoding Degradative Enzymes (e.g., tfd genes)
The genetic foundation for the degradation of chloroaromatics is well-documented, with the tfd genes of Cupriavidus pinatubonensis JMP134 (formerly Ralstonia eutropha JMP134) being a primary example. nih.govresearchgate.net This strain carries the plasmid pJP4, which contains two distinct gene clusters, tfdI and tfdII, responsible for breaking down compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.netnih.gov
These clusters, specifically the tfdCDEF modules, encode the enzymes for the "modified ortho-cleavage pathway," which converts chlorocatechols into intermediates of the TCA cycle. asm.org The pathway proceeds as follows:
TfdC (Chlorocatechol 1,2-dioxygenase): Opens the aromatic ring of chlorocatechol.
TfdD (Chloromuconate cycloisomerase): Converts the resulting chloromuconate into a lactone.
TfdE (Dienelactone hydrolase): Hydrolyzes the lactone ring.
TfdF (Maleylacetate reductase): Reduces the resulting chloromaleylacetate to this compound. uniprot.org
The enzyme maleylacetate reductase, encoded by tfdF, is crucial as it catalyzes the final step leading to the formation of substituted 3-oxoadipates. The TfdFII enzyme, for instance, is known to convert 2-chloromaleylacetate with high efficiency. uniprot.org Besides the tfd genes, other gene clusters like tcb and clc are also involved in the degradation of chlorinated aromatic compounds via similar pathways. researchgate.netresearchgate.net
Table 2: Key Genes and Enzymes in the Tfd Pathway for Chloroaromatic Degradation
| Gene | Enzyme Encoded | Function in Pathway | Reference |
|---|---|---|---|
| tfdC | Chlorocatechol 1,2-dioxygenase | Aromatic ring cleavage of chlorocatechol | asm.org |
| tfdD | Chloromuconate cycloisomerase | Cycloisomerization of chloromuconate | asm.org |
| tfdE | Dienelactone hydrolase | Hydrolysis of dienelactone intermediate | asm.org |
| tfdF | Maleylacetate reductase | Reduction of (chloro)maleylacetate to (chloro)-3-oxoadipate | asm.orguniprot.org |
Regulation of Enzyme Expression in Response to Substrates
The expression of degradative gene clusters is not constitutive; it is carefully regulated and induced by the presence of specific substrates. In the case of the tfd genes on plasmid pJP4, expression is controlled by LysR-type transcriptional regulators, namely TfdR and TfdS. asm.org The transcription of the tfd genes is induced in response to exposure to compounds like 2,4-D and 3-chlorobenzoate. nih.gov
This substrate-inducible regulation ensures that the cell only expends energy producing these specialized enzymes when the target pollutant is present in the environment. The inducer molecule is often the initial substrate of the pathway (e.g., 2,4-D) or an early intermediate. This regulatory mechanism is a common theme in bacterial catabolic pathways. For example, in the degradation of methylaromatics by P. reinekei MT1, the intermediate 4-methyl-3-oxoadipate has been identified as an inducer for the expression of the mml operon. nih.gov Similarly, in yeast, the expression of genes for the 3-oxoadipate pathway is highly upregulated in a substrate-specific manner, controlled by dedicated transcriptional activators. researcher.life This ensures a coordinated and efficient enzymatic response to the presence of specific aromatic compounds.
Role in Microbial Degradation Systems
Significance in Bacterial Biodegradation of Pollutants
The biodegradation of chloroaromatic compounds, such as chlorophenols and chlorobenzoates, often proceeds through a modified ortho-cleavage pathway. d-nb.info In this pathway, the aromatic ring is cleaved, leading to the formation of chlorinated muconic acids, which are subsequently converted through a series of enzymatic reactions. nih.gov These pathways eventually converge on intermediates that can enter central metabolism. The formation of chlorinated analogs of the 3-oxoadipate (B1233008) pathway intermediates, like 2-Chloro-3-oxoadipate, is a critical juncture that determines whether a microorganism can fully mineralize the pollutant.
Studies in Pseudomonas Species (e.g., Strain B13)
Research on Pseudomonas sp. strain B13, a well-studied bacterium known for its ability to degrade 3-chlorobenzoate, has provided significant insights into the metabolic fate of chlorinated intermediates. nih.govnih.govfrontiersin.org The degradation of 3-oxoadipate in this strain is catalyzed by two key enzymes: 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase, which channel the carbon into the Krebs cycle. nih.govnih.govnih.gov
Crucially, studies on the purified 3-oxoadipate:succinyl-CoA transferase from strain B13 demonstrated that the enzyme is highly specific for its non-chlorinated substrate. The enzyme failed to convert this compound, indicating that if this compound were formed, it would represent a metabolic dead end. nih.govnih.govnih.gov Further experiments showed that this compound acts as an uncompetitive inhibitor of the transferase reaction, suggesting it does not enter the catalytic site but still hinders the enzyme's function. nih.gov This enzymatic block highlights the evolutionary adaptation required for bacteria to overcome the challenge posed by chlorinated analogs of natural metabolites.
Table 1: Substrate Specificity of 3-Oxoadipate:Succinyl-CoA Transferase from Pseudomonas sp. Strain B13
| Substrate | Activity | Inhibition Type | Source |
| 3-Oxoadipate | Substrate | - | nih.govnih.gov |
| Succinyl-CoA | Substrate | - | nih.govnih.gov |
| This compound | No conversion | Uncompetitive | nih.govnih.gov |
| 2-Methyl-3-oxoadipate (B1263234) | No conversion | - | nih.govnih.gov |
| 4-Methyl-3-oxoadipate | Some activity | - | nih.govnih.gov |
Investigations in Ralstonia eutropha (e.g., JMP134)
Ralstonia eutropha JMP134 (also known as Cupriavidus necator JMP134) is a versatile bacterium capable of degrading a wide range of chloroaromatic compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D). asm.orgexpasy.org Its catabolic prowess is largely attributed to the genes located on the pJP4 plasmid. asm.org This plasmid contains two distinct gene clusters, tfdCDEFI and tfdCDEFII, which encode enzymes for the complete conversion of chlorocatechols to 3-oxoadipate. asm.orgplos.org
The pathway in R. eutropha JMP134 involves the conversion of chlorocatechols to (chloro)maleylacetates. uniprot.org The final step leading to a central metabolic intermediate is the reduction of maleylacetate (B1240894) (or chloromaleylacetate) to 3-oxoadipate, a reaction catalyzed by maleylacetate reductase (encoded by tfdF). uniprot.orgasm.org The maleylacetate reductase from this strain can act on 2-chloromaleylacetate (B1243639), converting it to 3-oxoadipate with the concomitant removal of the chlorine atom. researchgate.net This efficient reductive dehalogenation step effectively bypasses the formation of this compound, channeling the carbon directly into the productive 3-oxoadipate pathway. This mechanism demonstrates a key evolutionary strategy to avoid the accumulation of inhibitory chlorinated intermediates. researchgate.net
Analysis in Other Microbial Strains (e.g., Burkholderia, Rhodococcus)
The degradation of chloroaromatics has been investigated in various other microbial genera, revealing diverse strategies to handle chlorinated intermediates.
Burkholderia : Members of this genus are known for their metabolic versatility. Burkholderia xenovorans LB400 is a potent degrader of polychlorinated biphenyls (PCBs) and possesses multiple pathways for aromatic catabolism, including a catechol ortho-cleavage pathway that funnels intermediates towards 3-oxoadipate. doe.govnih.gov In Burkholderia sp. AC1100 (formerly Pseudomonas cepacia), the degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) proceeds through a pathway where intermediates are eventually converted to 3-oxoadipate. researchgate.netfrontiersin.orgfrontiersin.org The pathway involves a maleylacetate reductase, encoded by the tftE gene, which reduces maleylacetate to 3-oxoadipate. researchgate.netfrontiersin.org Similar to Ralstonia, these pathways are adapted to process chlorinated precursors, generally avoiding the formation of this compound.
Rhodococcus : Gram-positive bacteria like Rhodococcus opacus 1CP also exhibit robust chloroaromatic degradation capabilities. asm.orgoup.com This strain employs unique variations of the modified ortho-cleavage pathway for the degradation of 3-chlorocatechol (B1204754) and 4-chlorocatechol. nih.govasm.orgoup.com The pathway for 3-chlorocatechol degradation in R. opacus 1CP involves the conversion of 2-chloro-cis,cis-muconate (B1241311) to 5-chloromuconolactone, which is then dehalogenated to cis-dienelactone (B1242186) by a novel enzyme, ClcF. nih.govasm.orgnih.gov The resulting dienelactone is hydrolyzed to maleylacetate, which is then reduced to 3-oxoadipate. nih.gov This pathway is notable because the dehalogenation step is catalyzed by a specialized enzyme (ClcF) that evolved from a muconolactone (B1205914) isomerase, showcasing a different evolutionary solution to prevent the formation of problematic chlorinated adducts downstream. nih.govnih.gov
Table 2: Key Gene Clusters for Chloroaromatic Degradation in Selected Bacteria
| Bacterial Strain | Gene Cluster | Function | Final Product | Source |
| Ralstonia eutropha JMP134 | tfdCDEFI/II | Conversion of chlorocatechols | 3-Oxoadipate | asm.orgplos.org |
| Burkholderia sp. AC1100 | tftEFGH | Conversion of chlorohydroxyquinol | 3-Oxoadipate | researchgate.netfrontiersin.org |
| Rhodococcus opacus 1CP | clc2 (clcA2B2D2F) | Degradation of 3-chlorocatechol | 3-Oxoadipate | nih.govasm.orgmicrobiologyresearch.org |
Contribution to Dehalogenation Processes in the Environment
Dehalogenation, the removal of halogen atoms from a molecule, is the critical step in the detoxification and mineralization of chlorinated pollutants. This compound itself is not a substrate for known dehalogenases; instead, its potential formation represents a failure of upstream dehalogenation mechanisms. The contribution of this metabolic junction to environmental dehalogenation is therefore indirect and highlights the evolutionary pressures on microbial pathways.
Effective biodegradation pathways have evolved enzymes that catalyze dehalogenation at earlier stages, thus preventing the accumulation of this compound. nih.govnih.gov Key examples include:
Chloromuconate Cycloisomerases : In many proteobacteria, these enzymes catalyze the conversion of chloromuconates to dienelactones with the elimination of a chloride ion. d-nb.info
Muconolactone Isomerase-related Dehalogenases : As seen in Rhodococcus opacus 1CP, specialized enzymes like ClcF have evolved to specifically dehalogenate chlorinated lactone intermediates (e.g., 5-chloromuconolactone). nih.govnih.gov
Maleylacetate Reductases : Enzymes like the one from R. eutropha JMP134 can catalyze a reductive dehalogenation, converting chloromaleylacetate directly to 3-oxoadipate. researchgate.netannualreviews.org
The existence of these diverse enzymatic solutions underscores that bypassing the formation of this compound is a convergent evolutionary trait in bacteria that successfully mineralize chloroaromatics. researchgate.net
Metabolic Flux Analysis in Chloroaromatic Catabolism
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell, providing a snapshot of cellular physiology. d-nb.info 13C-MFA, in particular, uses stable isotope tracers to map the flow of carbon through complex metabolic networks. d-nb.info
Despite the detailed characterization of chloroaromatic degradation pathways, specific metabolic flux analysis studies quantifying the in vivo flux through this compound are absent from the scientific literature. This absence is itself informative and consistent with biochemical findings. As established in bacteria like Pseudomonas sp. B13, this compound is a dead-end metabolite, not processed by downstream enzymes. nih.govnih.gov In efficiently degrading strains like R. eutropha JMP134 and R. opacus 1CP, the metabolic pathways have evolved to circumvent its formation entirely. nih.govresearchgate.net Consequently, under conditions of effective pollutant degradation, there would be no significant or measurable metabolic flux through a pool of this compound. MFA studies on chloroaromatic catabolism would instead focus on quantifying fluxes through the productive steps of the pathway, such as the conversion of maleylacetate to 3-oxoadipate. asm.org
Synthetic Approaches and Methodological Challenges
Chemical Synthesis Attempts and Identified Difficulties
Direct chemical synthesis of 2-chloro-3-oxoadipate and its derivatives has proven to be a significant hurdle for chemists. Researchers have reported that attempts to synthesize chloro- or methyl-substituted 3-oxoadipate (B1233008) derivatives through conventional chemical methods have been unsuccessful. nih.gov This difficulty arises from the complex structure of the molecule, which includes both a chloro- and an oxo- group on adjacent carbons, making it susceptible to side reactions and instability under typical synthetic conditions.
The inherent reactivity of the α-chloro-β-keto acid moiety makes the molecule prone to degradation and rearrangement. These challenges have largely precluded the isolation of pure, stable this compound via traditional organic synthesis routes, making it unavailable for direct purchase from chemical suppliers. nih.gov The lack of a reliable chemical synthesis method necessitates alternative approaches for its study.
in situ Formation Strategies for Experimental Studies
Given the difficulties in direct chemical synthesis, researchers have developed in situ formation strategies to generate this compound for experimental purposes. These methods typically rely on enzymatic reactions that mimic the natural metabolic pathways found in microorganisms.
One key strategy involves the use of precursor compounds like substituted enelactones and dienelactones. nih.gov For instance, the base-catalyzed hydrolysis of a corresponding enelactone can yield a compound that serves as a substrate for enzymatic conversion into this compound. nih.gov Similarly, cis-dienelactone (B1242186) can be transformed into 3-oxoadipate through enzymatic hydrolysis followed by reduction. nih.govasm.org
These enzymatic transformations are often carried out using purified enzymes or crude cell extracts from microorganisms known to degrade chloroaromatics, such as Pseudomonas sp. strain B13. nih.govresearchgate.net For example, the transformation of chloromuconates, formed from the cleavage of chlorocatechols, can lead to the formation of dienelactones, which are then hydrolyzed to produce intermediates that can be converted to this compound. asm.orgnih.gov The use of in situ NMR has been a valuable, non-invasive tool for monitoring these enzymatic reactions and characterizing the transient intermediates formed. asm.org
| Precursor Compound | Method of Formation | Resulting Product for Study |
| Substituted enelactones | Base-catalyzed hydrolysis (e.g., NaOH) | Substrate for transferase enzyme |
| cis-Dienelactone | Enzymatic hydrolysis (dienelactone hydrolase) and reduction (maleylacetate reductase) | 3-oxoadipate (unsubstituted analog) |
Precursor Chemical Synthesis for Derived Compounds
While the direct synthesis of this compound is challenging, the synthesis of its precursors is more feasible and has been successfully achieved. These precursors are essential for the in situ generation of this compound and for studying the enzymes involved in its metabolism.
The synthesis of compounds like cis,cis-muconic acid is a common starting point. nih.gov This can be achieved through the peracetic acid oxidation of catechol. nih.gov From cis,cis-muconic acid, muconolactone (B1205914) can be prepared by treatment with sulfuric acid. nih.gov Furthermore, dienelactones and enelactones, which serve as direct precursors for in situ studies, can be synthesized via a Wittig reaction involving maleic anhydride (B1165640) or succinic anhydride. nih.gov
Analytical Methodologies in Research
Chromatographic Techniques for Detection in Biological Samples
Chromatography is a fundamental tool for separating 2-chloro-3-oxoadipate and its precursors from the multitude of other compounds present in biological samples, such as bacterial cell cultures. The choice of chromatographic method is dictated by the physicochemical properties of the analytes and the required sensitivity and selectivity of the analysis.
High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of intermediates in the 3-oxoadipate (B1233008) pathway and related metabolic routes. nih.gov This technique is particularly well-suited for the separation of non-volatile, polar compounds like this compound and its associated CoA-esters.
In research focused on the enzymatic degradation of chloroaromatics, HPLC is employed to monitor the conversion of substrates and the formation of products over time. For instance, studies on enzymes like 3-oxoadipate:succinyl-CoA transferase have utilized HPLC to assess their activity on various substrates. It was observed that the transferase from Pseudomonas sp. strain B13 was unable to convert this compound. nih.govresearchgate.net In such studies, this compound was tested as a potential inhibitor of the transferase reaction. nih.gov
The separation is typically achieved using reversed-phase columns, such as a LiChrospher RP8 or C18, with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like methanol (B129727) or acetonitrile. zfin.orgnih.gov A diode array detector is often used to monitor the column effluent at multiple wavelengths, which aids in the identification of compounds based on their UV-Vis spectra. Current time information in Bangalore, IN.asm.org
Interactive Data Table: Representative HPLC Retention Times for Compounds Related to this compound Metabolism
The following table presents typical retention times for several compounds involved in chloroaromatic degradation pathways, as observed in research studies. Note that these values are illustrative and can vary based on the specific HPLC system, column, and mobile phase conditions used.
| Compound | Retention Time (min) | HPLC Conditions | Reference |
|---|---|---|---|
| 5-Chloromuconolactone | 2.92 | Eurospher-100 C18 column; mobile phase: 5% (v/v) methanol and 0.1% (wt/vol) H3PO4; flow rate: 1 ml/min. | researchgate.net |
| cis-Dienelactone (B1242186) | 5.20 | ||
| 2-Chloro-cis,cis-muconic acid | 7.47 | ||
| CoA | 6.7 | LiChrospher 100 RP18 column; mobile phase: 10 mM potassium phosphate (B84403) (pH 5.7) with 8% (v/v) methanol; flow rate: 1 ml/min; detection at 260 nm. | nih.govkegg.jp |
| Succinyl-CoA | 7.6 | ||
| 3-Oxoadipyl-CoA | 8.4 | ||
| Acetyl-CoA | 19.0 |
For unambiguous identification and sensitive quantification of this compound in complex biological samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) is the method of choice. nih.govnih.gov This technique combines the powerful separation capabilities of LC with the high selectivity and sensitivity of mass spectrometry.
In a typical LC/MS/MS workflow, the sample is first separated by HPLC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. nih.gov Tandem mass spectrometry allows for the selection of a specific parent ion (the molecular ion of this compound, for example) and its fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in the identification of the target analyte, even at very low concentrations. nih.gov
Due to the presence of a chlorine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks (M⁺ and M+2) separated by two mass units with a corresponding 3:1 intensity ratio, which is a key signature for identifying chlorinated compounds. docbrown.info
While detailed experimental fragmentation data for this compound is not widely published, predictive models provide valuable information for its identification.
Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts
Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase and is an additional identifying parameter in ion mobility-mass spectrometry. The table below lists predicted CCS values for various adducts of this compound.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]⁺ | 195.00548 | 133.5 | uni.lu |
| [M-H]⁻ | 192.99092 | 131.3 | |
| [M+Na]⁺ | 216.98742 | 140.5 | |
| [M+K]⁺ | 232.96136 | 138.8 | |
| [M+NH₄]⁺ | 212.03202 | 152.0 | |
| [M+HCOO]⁻ | 238.99640 | 147.9 | |
| [M+CH₃COO]⁻ | 253.01205 | 176.8 |
High-Performance Liquid Chromatography (HPLC) for Intermediates
Spectroscopic Methods for Structural Elucidation
While chromatography is essential for detection and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of novel compounds or for confirming the structure of known compounds isolated from biological systems. In a research context, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed information about the atomic arrangement and connectivity within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the complete structure of a molecule in solution. slideshare.net Both ¹H NMR and ¹³C NMR experiments would be crucial for the structural elucidation of this compound.
¹H NMR would provide information about the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. libretexts.org
¹³C NMR would reveal the number of unique carbon atoms and their chemical nature (e.g., carbonyl, carboxylic acid, aliphatic). rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. Although specific NMR data for this compound are not readily available in the literature, data for its precursor, 2-chloro-cis,cis-muconate (B1241311), have been published, providing a reference point for expected chemical shifts. asm.org
Theoretical and Mechanistic Investigations
Computational Chemistry Approaches for Reaction Mechanisms
The study of chemical reaction mechanisms through computational chemistry offers a molecular-level understanding of bond-forming and bond-breaking processes, transition states, and reaction energetics. For intermediates in xenobiotic degradation pathways like 2-chloro-3-oxoadipate, methods such as Density Functional Theory (DFT) are particularly valuable. nanobioletters.com While specific DFT studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in the literature, the application of these techniques to related molecules is well-established. science.govscielo.br
Computational approaches can be used to model the enzymatic reactions involved in the 3-oxoadipate (B1233008) pathway. science.gov For instance, quantum chemical techniques can compute the structural and energetic course of enzyme-catalyzed reactions, providing a full description of the transformation process. science.gov These methods are applied to investigate the synthesis and molecular characteristics of other chlorinated compounds, confirming structural and energetic properties through the simulation of spectroscopic data (e.g., FT-IR and NMR) and analysis of the molecular electrostatic potential map to predict chemical reactivity and site selectivity. nanobioletters.com The principles from these studies on related chloro-organic compounds and enzymatic pathways are directly applicable to elucidating the mechanisms of this compound transformation, such as dechlorination or decarboxylation steps. epa.gov
Molecular Modeling of Enzyme-Substrate Interactions
Molecular modeling is a crucial tool for understanding how enzymes interact with their substrates, including inhibitors. In the context of the 3-oxoadipate pathway, enzymes must process chlorinated intermediates. The interaction between this compound and key enzymes of this pathway has been a subject of investigation.
One pivotal enzyme is 3-oxoadipate:succinyl-CoA transferase. Studies on this enzyme from Pseudomonas sp. strain B13 revealed that it fails to convert this compound. nih.gov Further investigation showed that this compound acts as an uncompetitive inhibitor of the transferase reaction, which indicates that the inhibitor does not bind to the active site of the free enzyme but rather to the enzyme-substrate complex. nih.gov This suggests that the presence of the chlorine atom at the C-2 position prevents proper entry into or binding within the catalytic site, thereby hindering its metabolism through this conventional pathway. nih.gov
Molecular modeling has been effectively used to explain differences in substrate specificities among enzymes of the 3-oxoadipate pathway that handle chlorinated compounds. asm.org By creating three-dimensional models of enzyme active sites, researchers can simulate the docking of substrates like this compound to visualize potential steric clashes or unfavorable electronic interactions that prevent catalysis.
Table 1: Characteristics of 3-Oxoadipate:Succinyl-CoA Transferase from Pseudomonas sp. strain B13
| Property | Value / Description | Reference |
|---|---|---|
| Native Molecular Mass | 115,000 ± 5,000 Da | nih.gov |
| Subunit Structure | Heterotetramer (A2B2) | nih.gov |
| Subunit A Mass | 32,900 Da | nih.gov |
| Subunit B Mass | 27,000 Da | nih.gov |
| Optimal pH | 8.4 | nih.gov |
| Kₘ for 3-oxoadipate | 0.4 mM | nih.gov |
| Kₘ for succinyl-CoA | 0.2 mM | nih.gov |
| Activity with this compound | No conversion; acts as an uncompetitive inhibitor. | nih.gov |
Prediction of Metabolic Fates and Transformation Pathways
Predicting the metabolic fate of xenobiotic compounds is essential for environmental risk assessment and bioremediation strategies. Computational tools and knowledge-based systems have been developed to forecast the biodegradation pathways of compounds like this compound.
One such approach involves the use of a library of known enzyme-catalyzed reaction patterns, often referred to as RDM (Reactant, Difference, and Matched atoms) patterns. acs.org These systems can predict potential transformation steps by matching substructures of a query compound to known reactant-product pairs from metabolic databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). acs.orgoup.com This data-driven method has been successfully used to predict the biodegradation pathway of chlorinated aromatic compounds leading to intermediates such as 2,4-dichloro-3-oxoadipate. acs.orgoup.com
The KEGG database itself maps out established metabolic pathways, including those for the degradation of chloroaromatic compounds. genome.jpasm.org this compound is listed as an intermediate in the "Chlorocyclohexane and chlorobenzene (B131634) degradation" pathway (map00361). genome.jpkegg.jp In this pathway, chlorinated catechols are processed through a modified ortho-cleavage pathway, eventually leading to chlorinated muconates and then to intermediates like this compound. asm.orgresearchgate.net The ultimate fate of these intermediates is their conversion into compounds of the central metabolism, such as succinyl-CoA and acetyl-CoA, which can then enter the Krebs cycle. nih.govasm.orgnih.gov
The prediction of these pathways is not only based on reactant transformations but can also be linked to genomic information, allowing for the identification of the specific genes and enzymes responsible for each step. oup.comasm.org
Table 2: Predicted Metabolic Pathway Involving this compound
| Reaction ID (KEGG) | Reactant | Product | Enzyme | Enzyme Commission (EC) Number | Reference |
|---|---|---|---|---|---|
| R06855 | 3-chloro-3-hexenedioate | This compound | Unknown | - | kegg.jp |
Future Directions in Academic Research
Elucidation of Novel Enzymatic Activities
A primary focus of future research is the discovery and characterization of novel enzymes capable of efficiently processing 2-chloro-3-oxoadipate and related halogenated molecules. While the broader 3-oxoadipate (B1233008) pathway is well-studied for non-halogenated aromatics, its effectiveness for chlorinated analogues is often limited. nih.gov For instance, research on Pseudomonas sp. strain B13 revealed that its 3-oxoadipate:succinyl-CoA transferase, a key enzyme in the lower pathway, fails to convert this compound. nih.govresearchgate.net This highlights a significant bottleneck in the degradation pathway and underscores the need for enzymes with altered substrate specificities.
Future investigations will likely concentrate on:
Screening diverse microbial environments: Isolating and screening microorganisms from contaminated sites may reveal novel enzymes or entire pathways specifically adapted for the degradation of chloroaromatics.
Characterizing enzyme kinetics and substrate range: Detailed biochemical analysis of newly discovered enzymes is crucial. This includes determining their efficiency (kcat/Km) with substrates like this compound and identifying potential inhibitory effects. For example, maleylacetate (B1240894) reductase from Cupriavidus pinatubonensis is known to convert 2-chloromaleylacetate (B1243639), a related compound, channeling it into the 3-oxoadipate pathway. uniprot.org
Preventing toxic byproduct formation: The metabolism of chlorinated intermediates can sometimes lead to the formation of toxic dead-end products, such as protoanemonin, which can arise from the improper processing of 2-chloromuconate. nih.govasm.orgnih.gov Research into enzymes that can steer the metabolic flow away from such toxic compounds is essential for creating safe and effective bioremediation technologies.
| Enzyme Class | Research Objective | Relevance to this compound |
| Transferases | Identify or engineer enzymes that accept chlorinated substrates. | Overcome the inability of enzymes like the 3-oxoadipate:succinyl-CoA transferase from Pseudomonas sp. B13 to process this compound. nih.govresearchgate.net |
| Reductases | Characterize reductases active on chlorinated maleylacetates. | Enzymes like maleylacetate reductase are crucial for converting precursors into the 3-oxoadipate pathway. uniprot.org |
| Hydrolases | Discover novel hydrolases for chlorinated lactones. | Efficiently hydrolyze intermediates upstream of this compound to ensure a smooth metabolic flux. |
| Dehalogenases | Find enzymes that can remove chlorine atoms early in the pathway. | Simplify the downstream metabolic steps by removing the halogen substituent, potentially avoiding the formation of chlorinated oxoadipates altogether. |
Engineering Microbial Systems for Enhanced Biotransformation
With a growing toolkit of genetic and metabolic engineering techniques, researchers are now able to design and construct microbial systems with enhanced capabilities for degrading pollutants. researchgate.net The goal is to create robust microorganisms that can completely mineralize complex chloroaromatic compounds to harmless end products like carbon dioxide and water. researchgate.netresearchgate.net
Future work in this area will involve:
Pathway assembly and optimization: This involves combining genes from different organisms to construct novel or improved degradation pathways. For example, genes for an efficient upper pathway that funnels various chloroaromatics towards this compound could be combined with engineered lower pathway enzymes that can effectively process it. researchgate.net
Improving enzyme expression and stability: Ensuring that the key catabolic enzymes are produced at high levels and remain active under the harsh conditions of a contaminated environment is critical.
Whole-cell biosensor development: Engineering microbes to not only degrade pollutants but also to report on their presence and concentration can provide real-time monitoring of bioremediation efforts.
Advanced Mechanistic Studies of Halogenated Compound Metabolism
A deep, mechanistic understanding of the biochemical reactions involved in the breakdown of halogenated compounds is fundamental to predicting metabolic fates and designing rational engineering strategies. The presence of a halogen atom can significantly alter the chemical properties of a metabolic intermediate, affecting enzyme recognition and catalytic mechanisms.
Key research questions include:
Enzyme regiospecificity: Investigating how enzymes control the precise site of reaction on a chlorinated substrate is crucial. For example, the initial dioxygenase attack on a chlorinated aromatic ring determines the subsequent degradation route and the intermediates formed. jmb.or.kr
Reaction kinetics and intermediate channeling: Studying the rates of individual enzymatic steps can reveal potential bottlenecks and opportunities for metabolic flux optimization. Efficient channeling of reactive intermediates between enzymes in a pathway can prevent the accumulation of toxic side products. nih.govnih.gov
Evolution of new enzyme functions: Understanding how enzymes of general metabolic pathways, like the 3-oxoadipate pathway, adapt to new, man-made chlorinated substrates provides insight into microbial evolution and can guide laboratory-based directed evolution efforts. acs.org
Applications in Synthetic Biology and Metabolic Engineering Beyond Remediation
The catabolic pathways involved in the degradation of compounds like this compound hold potential beyond just environmental cleanup. The enzymes and metabolic logic of these pathways can be repurposed as powerful tools in synthetic biology for the production of valuable chemicals. acs.org
Future applications could include:
Valorization of aromatic waste: Lignin, a major component of plant biomass, is rich in aromatic structures. Engineered microbes could be used to break down lignin-derived aromatic compounds into intermediates like catechols, which are then funneled into modified pathways to produce bioplastics, specialty chemicals, or biofuels. researchgate.net
Biocatalytic synthesis: The enzymes from these pathways, particularly those with novel specificities for halogenated compounds, represent a rich source of biocatalysts for green chemistry. They can be used to perform specific chemical transformations that are difficult to achieve with traditional synthetic chemistry. jmb.or.kr
Production of novel compounds: By mixing and matching enzymes from different pathways and organisms, synthetic biologists can create entirely new metabolic routes capable of producing novel molecules with potential applications in medicine or materials science.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-3-oxoadipate in a laboratory setting?
- Methodological Answer : Synthesis typically involves halogenation of 3-oxoadipate derivatives. For example, chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions can introduce the chloro group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-chlorination or side reactions. Structural validation via NMR (¹H/¹³C) and mass spectrometry is critical to confirm product identity .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is suitable for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (particularly ¹³C NMR) can resolve carbonyl and chlorinated carbons. Mass spectrometry (ESI-TOF or MALDI-TOF) provides accurate molecular weight confirmation. X-ray crystallography may be used if crystalline derivatives are obtainable .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and eye protection to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizing agents. Spills should be absorbed with inert materials (e.g., diatomaceous earth) and disposed of as hazardous waste. Safety data for structurally related compounds (e.g., 2-Oxoadipic Acid) suggest similar precautions .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the chloro and oxo groups. Solvent effects are simulated using continuum models (e.g., COSMO). Reaction pathways (e.g., nucleophilic substitution at the chloro site) can be validated experimentally using kinetic isotope effects or Hammett plots .
Q. What strategies resolve contradictions in reported reaction yields of this compound across different studies?
- Methodological Answer : Conduct controlled reproducibility studies with standardized reagents and conditions. Analyze variables such as solvent purity, trace moisture, or catalytic impurities. Use statistical tools (e.g., ANOVA) to identify significant factors. Cross-reference synthetic protocols from peer-reviewed studies to isolate methodological discrepancies .
Q. How does the steric and electronic configuration of this compound influence its interaction with enzymatic systems (e.g., decarboxylases)?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity to active sites. Experimentally, use enzyme inhibition assays with varying substrate concentrations to determine Ki values. Compare results with non-chlorinated analogs (e.g., 3-oxoadipate) to isolate electronic effects of the chloro group .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., reaction yields under varying conditions) with error margins. Cite original datasets from peer-reviewed sources .
- Figures : Use reaction mechanism diagrams annotated with computational energy barriers or spectroscopic peaks. Ensure all non-original content is properly attributed .
Ethical and Methodological Considerations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
